Home > Products > Screening Compounds P33435 > Erythromyclamine
Erythromyclamine - 13368-00-8

Erythromyclamine

Catalog Number: EVT-1188073
CAS Number: 13368-00-8
Molecular Formula: C37H70N2O12
Molecular Weight: 735 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erythromyclamine is classified as a macrolide antibiotic, similar to erythromycin. It is derived from the fermentation products of the bacterium Saccharopolyspora erythraea, which is known for producing erythromycin. The specific structural modification that characterizes erythromyclamine involves the introduction of a propylamino group at the 9-position of the erythromycin molecule .

Chemical Classification

  • IUPAC Name: Erythromycin, 9-deoxy-9-(propylamino)-
  • Molecular Formula: C40H76N2O12
  • Molecular Weight: Approximately 748.05 g/mol .
Synthesis Analysis

The synthesis of erythromyclamine typically involves several key steps starting from erythromycin. The primary method includes:

  1. Nucleophilic Substitution: This is the main reaction used to introduce the propylamino group. Erythromycin undergoes nucleophilic substitution reactions under controlled conditions to replace a hydroxyl or other functional group with the propylamino moiety.
  2. Fermentation: Industrial production often begins with large-scale fermentation using genetically modified strains of Saccharopolyspora erythraea. This process optimizes conditions such as temperature, pH, and nutrient availability to maximize yield.
  3. Chemical Modifications: Following fermentation, chemical modifications are performed to ensure the introduction of the desired functional groups and to purify the final product .

Technical Parameters

  • Temperature: Typically maintained between 25°C to 37°C during fermentation.
  • pH: Controlled around neutral (pH 6-7) for optimal microbial activity.
  • Reagents: Common reagents include acetic anhydride for amine derivatization .
Molecular Structure Analysis

Erythromyclamine's molecular structure features a complex macrolide backbone typical of erythromycin derivatives. The propylamino group at position 9 significantly alters its pharmacological properties.

Structural Features

  • Core Structure: The macrolide ring consists of a 14-membered lactone.
  • Functional Groups: Includes multiple hydroxyl groups and an amine group that contribute to its biological activity.

The stereochemistry of erythromyclamine is crucial for its activity; it possesses multiple chiral centers that influence its interaction with biological targets .

Chemical Reactions Analysis

Erythromyclamine can participate in various chemical reactions:

  1. Oxidation: This can modify existing functional groups or introduce new ones.
  2. Reduction: Alters the oxidation state of the compound.
  3. Substitution Reactions: Involves replacing functional groups with others, enhancing its chemical diversity.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate is commonly used.
  • Reducing Agents: Lithium aluminum hydride can be employed for reduction processes.
  • Solvents: Reactions are typically conducted in organic solvents such as methanol or dichloromethane under controlled temperatures .
Mechanism of Action

Erythromyclamine exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.

Detailed Mechanism

  • Ribosomal Binding: The compound binds to the 50S subunit of the bacterial ribosome.
  • Inhibition of Translocation: By blocking peptide translocation during translation, it prevents the growth and reproduction of bacteria.

This mechanism is akin to that of erythromycin but may exhibit enhanced binding affinity due to the structural modifications introduced by the propylamino group .

Physical and Chemical Properties Analysis

Erythromyclamine exhibits distinct physical and chemical properties:

Key Properties

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade in alkaline environments.

These properties influence its formulation and application in pharmaceutical preparations .

Applications

Erythromyclamine has several significant applications across scientific disciplines:

  1. Pharmaceutical Development: Used as an active pharmaceutical ingredient in formulations targeting bacterial infections resistant to other antibiotics.
  2. Biological Research: Studied for its antimicrobial properties and potential therapeutic applications against resistant strains .
  3. Chemical Synthesis: Acts as a building block for synthesizing more complex molecules in medicinal chemistry.
Historical Evolution & Discovery of Erythromycin

Origins in Saccharopolyspora erythraea Soil Isolates

Erythromycin traces its discovery to 1949, when Abelardo Aguilar collected a soil sample from Iloilo Province in the Philippines. This sample was sent to Eli Lilly and Company, where James McGuire and colleagues successfully isolated an antibacterial compound in 1952 from the actinomycete bacterium Streptomyces erythreus (reclassified as Saccharopolyspora erythraea). The strain, designated NRRL 2338, produced a red-pigmented antibiotic with potent activity against Gram-positive pathogens. Initial fermentation studies revealed that the bacterium synthesized erythromycin as a secondary metabolite during its stationary growth phase, typically after 48–98 hours of cultivation in complex media containing glucose and ammonium salts [1] [6] [9]. The antibiotic was named "Ilosone" in honor of Iloilo, marking the first commercial erythromycin product [1] [9].

Saccharopolyspora erythraea thrives in soil ecosystems and undergoes a "metabolic switch" during growth arrest, redirecting resources from primary metabolism to secondary metabolite production. Phosphoproteomic studies have identified dynamic phosphorylation events in enzymes involved in central carbon metabolism during this transition, including acetyl-CoA carboxylase and isocitrate lyase. These post-translational modifications optimize metabolic flux toward polyketide precursors required for erythromycin biosynthesis [6].

Table 1: Key Features of Saccharopolyspora erythraea

CharacteristicDetail
Original ClassificationStreptomyces erythreus (reclassified as Saccharopolyspora erythraea)
Isolation SiteIloilo Province, Philippines (1949)
Genome Size8.29 Mb
Secondary MetabolitesProduces >25 compounds, including erythromycin A
Critical Growth PhaseStationary phase (48–98 hours) for erythromycin synthesis

Early Structural Characterization & Biosynthesis Pathway Elucidation

Erythromycin A, the most therapeutically significant form, was identified as a macrolide featuring a 14-membered lactone ring decorated with two rare deoxy sugars: desosamine and cladinose. Early structural studies in the 1950s using X-ray crystallography revealed its molecular formula (C₃₇H₆₇NO₁₃) and established the stereochemistry of its 10 chiral centers [1] [9]. The biosynthesis pathway was incrementally deciphered through isotopic labeling and enzymatic studies:

  • Polyketide Backbone Assembly: The erythronolide core is synthesized by a modular polyketide synthase (PKS) complex encoded by the eryA gene cluster. This megasynthase incorporates one propionyl-CoA starter unit and six methylmalonyl-CoA extender units through sequential condensation reactions [2] [6].
  • Post-PKS Modifications: The nascent macrolactone undergoes hydroxylation (catalyzed by cytochrome P450 EryK), glycosylation (via glycosyltransferases EryBV and EryCIII), and methylation (by EryG) to yield bioactive erythromycin A [1] [2].

The complexity of erythromycin’s structure inspired Robert Burns Woodward’s pioneering total synthesis in 1981, which required 55 steps. Modern synthetic approaches, such as the crotylation-based strategy developed at the University of Texas (2013), have reduced this to 14 steps [9].

Table 2: Landmarks in Erythromycin Structural Research

YearAchievementSignificance
1952Isolation and crystallography of erythromycin AConfirmed 14-membered macrolactone structure with C3-Cladinose, C5-Desosamine
1981Woodward’s total synthesis (55 steps)First stereocontrolled chemical synthesis; validated proposed structure
2013Kirsche’s 14-step synthesis using crotylationStreamlined production of key intermediates

Properties

CAS Number

13368-00-8

Product Name

Erythromyclamine

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H70N2O12

Molecular Weight

735 g/mol

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

XCLJRCAJSCMIND-FRSXEBCHSA-N

SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Synonyms

9(s)-erythromycylamine
erythromyclamine
erythromyclamine, (9R)-isomer
erythromyclamine, (9S)-isome

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.